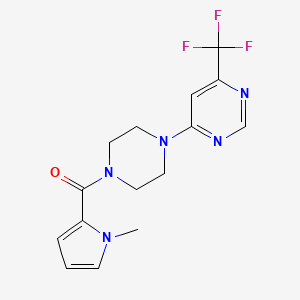
(1-甲基-1H-吡咯-2-基)(4-(6-(三氟甲基)嘧啶-4-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule known for its unique chemical structure. It combines the structural features of pyrrole, pyrimidine, piperazine, and methanone, making it a compound of interest in various fields of research and industrial applications.
科学研究应用
(1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is utilized in several scientific research areas:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: : Used in the development of new materials with specific chemical properties.
准备方法
Synthetic Routes: The synthesis of (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes the following steps:
Synthesis of 1-methyl-1H-pyrrole-2-carboxaldehyde: : This can be achieved by the Vilsmeier-Haack reaction of 1-methylpyrrole with DMF and POCl3.
Formation of 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine: : This intermediate can be synthesized via nucleophilic substitution reactions involving appropriate pyrimidine and piperazine derivatives.
Condensation Reaction: : The final step involves the condensation of 1-methyl-1H-pyrrole-2-carboxaldehyde with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine in the presence of a suitable condensing agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired methanone.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using batch or continuous flow processes. Batch processes allow for flexibility and control, making them suitable for small to medium-scale production. Continuous flow methods, on the other hand, can enhance efficiency, scalability, and safety, making them ideal for large-scale manufacturing.
化学反应分析
Types of Reactions: (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone can undergo a variety of chemical reactions, including:
Oxidation: : The pyrrole moiety can be oxidized under mild conditions to yield corresponding pyrrole oxides.
Reduction: : The trifluoromethyl pyrimidine group is sensitive to reduction, potentially yielding corresponding fluoroamines.
Substitution: : The piperazine ring can participate in nucleophilic substitution reactions, modifying the chemical structure further.
Oxidizing Agents: : m-CPBA (meta-Chloroperoxybenzoic acid) for oxidation reactions.
Reducing Agents: : Lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: : Alkyl halides or aryl halides in the presence of a strong base like NaH for nucleophilic substitution.
Major Products: The major products formed from these reactions are typically:
Pyrrole oxides from oxidation.
Fluoroamines from reduction.
Various substituted derivatives from nucleophilic substitution.
作用机制
Molecular Targets and Pathways: The mechanism by which this compound exerts its effects is related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrrole and pyrimidine moieties can form hydrogen bonds and hydrophobic interactions with protein targets, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways by influencing signal transduction processes.
相似化合物的比较
Similar Compounds:
(1-methyl-1H-pyrrol-2-yl)(4-(trifluoromethyl)piperazin-1-yl)methanone: : Similar but lacks the pyrimidine ring.
(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(3-methylpyrrol-1-yl)methanone: : Similar but with different positions of the methyl group on the pyrrole ring.
Uniqueness: The uniqueness of (1-methyl-1H-pyrrol-2-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups that allow for diverse reactivity and biological activity, making it a versatile compound in various research and industrial applications.
That's quite the mouthful of a chemical! Anything specific you'd like to dive deeper into?
属性
IUPAC Name |
(1-methylpyrrol-2-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-21-4-2-3-11(21)14(24)23-7-5-22(6-8-23)13-9-12(15(16,17)18)19-10-20-13/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOOWSSECWAXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
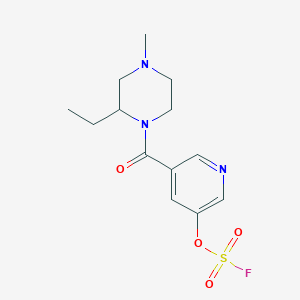
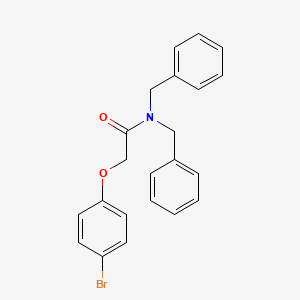

![1-(2-Phenylethanesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2470304.png)
![4-({3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2470305.png)
![N-(2-chloro-4-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2470306.png)
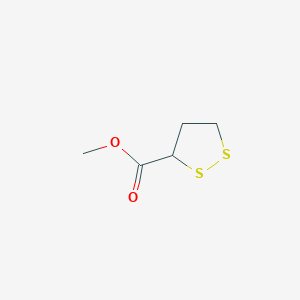
![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2470310.png)

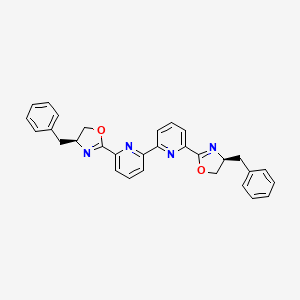
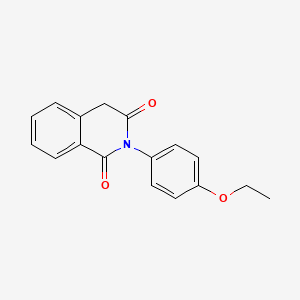
![1-[2-(Diethylamino)ethyl]piperidine-4-carbaldehyde](/img/structure/B2470317.png)
![N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2470318.png)
